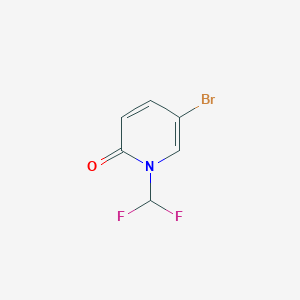5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
CAS No.: 832735-61-2
Cat. No.: VC2397078
Molecular Formula: C6H4BrF2NO
Molecular Weight: 224 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832735-61-2 |
|---|---|
| Molecular Formula | C6H4BrF2NO |
| Molecular Weight | 224 g/mol |
| IUPAC Name | 5-bromo-1-(difluoromethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H |
| Standard InChI Key | KMAQQDDPRGOPRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1Br)C(F)F |
| Canonical SMILES | C1=CC(=O)N(C=C1Br)C(F)F |
Introduction
Physical and Chemical Properties
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one possesses distinct physical and chemical properties that influence its behavior in various experimental settings. Understanding these properties is essential for researchers working with this compound.
Structural Characteristics
The compound features a pyridine ring with a carbonyl group at the 2-position, creating a pyridin-2(1H)-one structure. The bromine substituent at the 5-position and the difluoromethyl group attached to the nitrogen atom contribute to its unique reactivity profile and potential applications in medicinal chemistry .
Physical Properties
The following table summarizes the key physical properties of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 224.00 g/mol | |
| Physical State | Solid at room temperature | |
| Purity (Commercial) | >98.00% |
These physical properties inform handling procedures and experimental design when working with this compound.
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 4.4643 mL | 22.3214 mL | 44.6429 mL |
| 5 mM | 0.8929 mL | 4.4643 mL | 8.9286 mL |
| 10 mM | 0.4464 mL | 2.2321 mL | 4.4643 mL |
These calculations are based on the molecular weight of 224.00 g/mol .
Applications in Research
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has several potential applications in scientific research, particularly in medicinal chemistry and drug development.
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis, particularly for the development of more complex heterocyclic compounds. The presence of both the bromine atom and the difluoromethyl group provides sites for further chemical modifications, making it a valuable building block in medicinal chemistry .
Spectroscopic Properties
Spectroscopic data provides crucial information about the compound's structure and can aid in its identification and characterization.
Infrared Spectroscopy
Research Context and Related Compounds
Understanding the broader context of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one in research includes examining its relationship to similar compounds and their collective applications.
Structural Relatives
Several structurally related compounds exist in chemical databases, including:
-
5-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one - An alternative representation of the same compound with emphasis on the dihydro nature of the pyridone ring .
-
2-Bromo-5-(1,1-difluoroethyl)pyridine - A structurally related compound with a different arrangement of functional groups .
These relationships help in understanding the broader chemical space occupied by this compound and may inform structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume